2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one
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Overview
Description
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a furobenzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-hydroxy-1,3-diketones, which are synthesized in a one-pot reaction from the treatment of acid chlorides with non-substituted ketones and LiHMDS. The subsequent cyclization to 2,3-dihydro-4H-pyran-4-ones occurs rapidly and in high yield when mediated by anhydrous indium (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the furobenzopyran ring system allow it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: This compound has a similar hydroxyl group and aromatic ring structure.
5-Hydroxy-1,3-diketones: These compounds are precursors in the synthesis of 2,3-dihydro-4H-pyran-4-ones.
Uniqueness
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its furobenzopyran ring system and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H24O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3,3a,4,4a,8a,9,9a-octahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H24O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,9,12,14-18,21-22,24H,7-8H2,1-2H3 |
InChI Key |
RAOOEMNLRMBRII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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